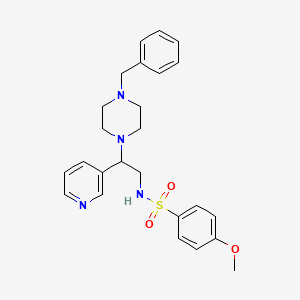
4-tert-ブチル-N-(2-カルバモイルフェニル)-2-オキソピロリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidine ring substituted with a tert-butyl group, a carbamoylphenyl group, and an oxo group, making it a versatile molecule for synthetic and analytical purposes.
科学的研究の応用
Chemistry
In chemistry, 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable amine and an α,β-unsaturated carbonyl compound, the pyrrolidine ring is formed via a Michael addition followed by cyclization.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation using tert-butyl bromide in the presence of a strong base like sodium hydride.
Attachment of the Carbamoylphenyl Group: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamoylphenyl group.
Oxidation to Form the Oxo Group: The final step includes oxidation of the pyrrolidine ring to introduce the oxo group, often using reagents like PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide) in the presence of an activating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of catalysts to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxo derivatives.
Reduction: Reduction reactions can target the oxo group, converting it back to a hydroxyl group.
Common Reagents and Conditions
Oxidation: PCC, DMSO, or KMnO₄ (Potassium permanganate) in acidic or basic media.
Reduction: LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) in anhydrous solvents.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or electrophiles in the presence of a base.
Major Products
作用機序
The mechanism by which 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often include binding to the active site of enzymes or altering the conformation of receptors, thereby affecting their activity.
類似化合物との比較
Similar Compounds
- 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxylate
- 4-tert-butyl-N-(2-carbamoylphenyl)-2-hydroxypyrrolidine-3-carboxamide
- 4-tert-butyl-N-(2-carbamoylphenyl)-2-aminopyrrolidine-3-carboxamide
Uniqueness
Compared to similar compounds, 4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in synthetic chemistry and drug design.
特性
IUPAC Name |
4-tert-butyl-N-(2-carbamoylphenyl)-2-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-16(2,3)10-8-18-14(21)12(10)15(22)19-11-7-5-4-6-9(11)13(17)20/h4-7,10,12H,8H2,1-3H3,(H2,17,20)(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZPVQZOWWPGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-chlorophenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563839.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3-fluorobenzamide](/img/structure/B2563840.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2563846.png)
![N-(2,4-dimethoxyphenyl)-3-[(oxolan-3-yl)methoxy]azetidine-1-carboxamide](/img/structure/B2563847.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)



![1-[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2563857.png)

![N-[3-(benzyloxy)pyridin-2-yl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2563861.png)

